molecular formula C13H16N4O4 B2733598 5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 10320-84-0

5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2733598
CAS No.: 10320-84-0
M. Wt: 292.295
InChI Key: PWNPYFFECLSIFM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amidine with an α,β-unsaturated carbonyl compound in the presence of a base .


Molecular Structure Analysis

Pyrimidines are planar and aromatic, meaning they are stable and have a ring structure with alternating single and double bonds .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration .


Physical and Chemical Properties Analysis

Pyrimidines are generally soluble in water and have a higher melting point than corresponding pyridines .

Mechanism of Action

The mechanism of action of a pyrimidine derivative would depend on its specific structure and the biological system in which it is acting. Some pyrimidine derivatives are used as drugs, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards of a specific pyrimidine derivative would depend on its specific structure. Some pyrimidine derivatives are used as drugs and are safe for human consumption in controlled doses, while others may be toxic .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential future directions. These could include the development of new synthetic methods, the discovery of new drug molecules, or the study of the biological activity of these compounds .

Properties

IUPAC Name

5-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-14-6-8(10(18)16(3)12(14)20)5-9-7-15(2)13(21)17(4)11(9)19/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNPYFFECLSIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)CC2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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